molecular formula C17H17NO3 B144799 Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate CAS No. 128843-39-0

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate

Cat. No. B144799
CAS RN: 128843-39-0
M. Wt: 283.32 g/mol
InChI Key: NCGLYNLNULEKEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate and its potential metabolites has been explored in various studies. One such study describes the synthesis of potential metabolites of a closely related compound, ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, which includes compounds with structural similarities to ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate . Another study details the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, which also contains the benzoyl group attached to a heterocyclic ring, indicating a method that could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic and theoretical methods. For instance, the study on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides insights into the vibrational spectra and geometric parameters, which could be relevant for understanding the molecular structure of ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate . Additionally, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has been studied, revealing interactions that could be present in the target compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, such as the transformation of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into polysubstituted pyrroles, which suggests potential chemical reactions that ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate might undergo . Moreover, the anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates indicates the biological reactivity of benzoyl-containing esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For example, the study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides detailed information on its crystalline structure and spectrometric properties, which could be used to infer the properties of the target compound . Additionally, the vapor-liquid equilibria of various systems, including ethyl ethanoate, have been measured, which could provide insights into the volatility and solubility of ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate .

Scientific Research Applications

Biomarker for Tobacco and Cancer Research

Research by Hecht (2002) focuses on the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer. Although this study does not directly mention Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate, it underscores the significance of analyzing specific chemical metabolites in understanding cancer mechanisms and the impact of tobacco use, highlighting the importance of chemical analysis in biomedical research (Hecht, 2002).

Fruit and Vegetable Preservation

Watkins (2006) reviews the use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, exploring its commercial potential and effects on quality maintenance. This research area demonstrates the application of chemical compounds in preserving food quality, indicating a potential area where Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate could be explored for similar applications, given its chemical structure that might interact with biological materials (Watkins, 2006).

Lignin Acidolysis Mechanism

Yokoyama (2015) revisits the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, focusing on model compounds. This research could provide insights into how Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate might behave in similar chemical reactions or could be used in lignin valorization strategies, highlighting the importance of understanding chemical reactivity for industrial applications (Yokoyama, 2015).

Ethylcellulose and Microencapsulation

Rogers and Wallick (2011) review the use of ethylcellulose in microencapsulation, illustrating how this compound and similar ones could be utilized in drug delivery systems. This area of research could be relevant for exploring the potential encapsulation and delivery applications of Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate, especially in pharmaceutical contexts (Rogers & Wallick, 2011).

properties

IUPAC Name

ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLYNLNULEKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376896
Record name ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate

CAS RN

128843-39-0
Record name ethyl 3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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